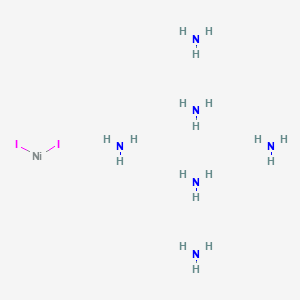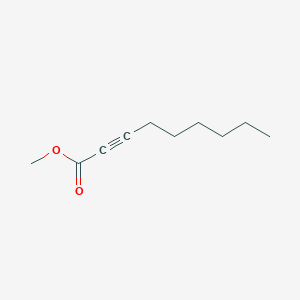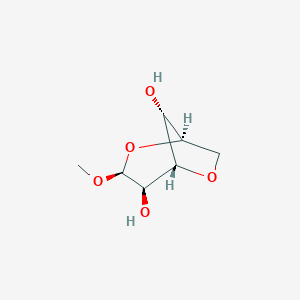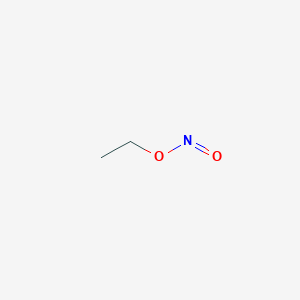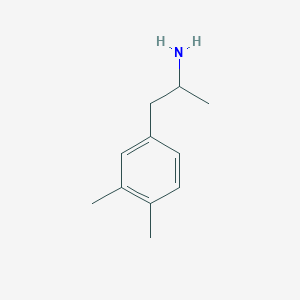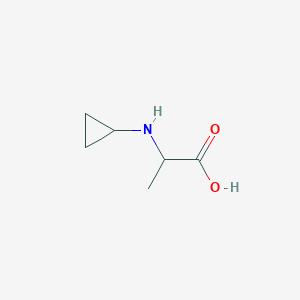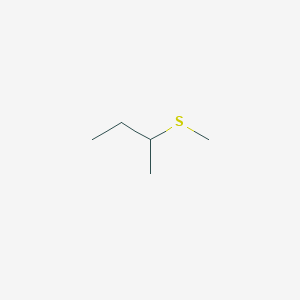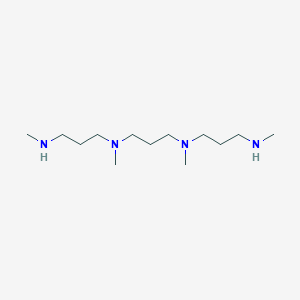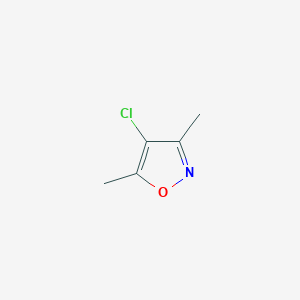
Anisoin
Descripción general
Descripción
Synthesis Analysis
The synthesis of Anisoin and related compounds involves advanced techniques that manipulate molecular structures for desired outcomes. For example, the electrochemical synthesis of Anisoin on a platinum anode surface from phenol or sodium phenate showcases innovative approaches to its production, highlighting the complexities and efficiencies in its synthesis process (Zhang & Wang, 2018).
Molecular Structure Analysis
Advances in NMR techniques have been pivotal in understanding the molecular structure of compounds like Anisoin. The application of anisotropic NMR parameters, including residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), has provided detailed insights into the structural characterization of organic small molecules, offering a deeper understanding of Anisoin's molecular geometry and atomic interactions (Liu et al., 2018).
Chemical Reactions and Properties
Anisoin's chemical behavior, especially its reactivity in synthesis and organic reactions, is of great interest. Studies have explored its role as a precursor in various chemical reactions, including carboxylation reactions catalyzed by Pd(OAc)2 and molybdovanadophosphates, demonstrating its versatility and reactivity in forming complex organic compounds (Ohashi, Sakaguchi, & Ishii, 2005).
Physical Properties Analysis
The physical properties of Anisoin, such as its crystal structure at low temperatures, have been studied to understand its solid-state characteristics. The determination of Anisoin's crystal structure at 100 K provided valuable information about its packing and interactions in the solid state, contributing to the knowledge base regarding its physical properties (Seidel & Goddard, 2015).
Chemical Properties Analysis
Anisoin's chemical properties, particularly its solvent capabilities and reactions with other compounds, have been explored to harness its potential in various applications. For instance, its use as a solvent in organic electrochemistry highlights its chemical stability and effectiveness in facilitating electron transfer processes, underscoring its utility in chemical syntheses and reactions (Jaworski, Cembor, & Orlik, 2005).
Aplicaciones Científicas De Investigación
Organic Synthesis
Anisoin, also known as p-Anisoin or 4,4’-Dimethoxybenzoin, is used in organic synthesis .
Application
It’s used as a reagent in the synthesis of various organic compounds .
Method of Application
The specific method of application would depend on the particular synthesis reaction being carried out. As a reagent, it would be mixed with other reactants under controlled conditions (temperature, pressure, pH, etc.) to produce the desired product .
Results
The outcomes of these reactions would be the formation of new organic compounds. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis reaction .
Liquid Chromatography
Anisoin is used as a pre-chromatographic derivatization fluorogenic reagent for LC (liquid chromatography) analysis of guanidino compounds .
Application
In liquid chromatography, it’s used to help detect and quantify guanidino compounds .
Method of Application
In this application, Anisoin would be used to derivatize the guanidino compounds before they are analyzed using liquid chromatography. This helps to enhance the detection and quantification of these compounds .
Results
The results of this application would be the successful detection and quantification of guanidino compounds in a sample .
Anion Exchange Membranes
Anisoin is used in the synthesis and characterization of anion exchange membranes .
Application
Anion exchange membranes (AEMs) are semi-permeable membranes composed of ionic head groups attached to polymer matrices . They are primarily used in high-pH and high-temperature environments in anion exchange membrane fuel cells and anion exchange membrane water electrolysis applications .
Method of Application
The specific method of application would depend on the particular synthesis reaction being carried out. As a reagent, it would be mixed with other reactants under controlled conditions (temperature, pressure, pH, etc.) to produce the desired product .
Results
The outcomes of these reactions would be the formation of new anion exchange membranes. The specific results, including any quantitative data or statistical analyses, would depend on the particular synthesis reaction .
Water Electrolysis
Anisoin is used in water electrolysis using anion exchange membranes (AEMs) .
Application
In water electrolysis, AEMs play a crucial role in enabling hydroxide (OH–) conduction while preventing fuel crossover, thereby influencing the performance and durability of water electrolysis (WE) systems .
Method of Application
In this application, Anisoin would be used to derivatize the guanidino compounds before they are analyzed using liquid chromatography. This helps to enhance the detection and quantification of these compounds .
Results
The results of this application would be the successful detection and quantification of guanidino compounds in a sample .
Anion Sensing and Transport
Anisoin is used in the development of new receptors and the applications of anionophores in anion sensing and transport .
Application
In this field, Anisoin is used to develop new receptors that can be applied in many applications including sensing, extraction, transport, assembly and catalysis .
Method of Application
The specific method of application would depend on the particular synthesis reaction being carried out. As a reagent, it would be mixed with other reactants under controlled conditions (temperature, pressure, pH, etc.) to produce the desired product .
Results
The outcomes of these reactions would be the formation of new receptors that can be used in anion sensing and transport .
Imidazolium Receptors
Anisoin is used in the field of imidazolium receptors for the recognition of anions .
Application
In this field, Anisoin is used to develop imidazolium receptors for the recognition of anions .
Method of Application
The specific method of application would depend on the particular synthesis reaction being carried out. As a reagent, it would be mixed with other reactants under controlled conditions (temperature, pressure, pH, etc.) to produce the desired product .
Results
The outcomes of these reactions would be the formation of imidazolium receptors that can recognize anions .
Safety And Hazards
Anisoin should be stored below +30°C . It is classified as WGK 3, which means it is highly hazardous to water . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . If inhaled or ingested, medical attention should be sought immediately . It is stable under normal conditions and incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides .
Direcciones Futuras
Anisoin is widely used in UV curing inks, wood coatings, paper coatings, optical fiber, PCB, screen printing, paper varnish, and other surfaces . It is a useful pre-chromatographic derivatization fluorogenic reagent for LC (liquid chromatography) analysis of guanidino compounds . This suggests that Anisoin could have potential future applications in these areas.
Propiedades
IUPAC Name |
2-hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15,17H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRRQSCPPOIUNGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(=O)C2=CC=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60883311 | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Crystalline powder; [Alfa Aesar MSDS] | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20245 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Hydroxy-1,2-bis(4-methoxyphenyl)ethanone | |
CAS RN |
119-52-8 | |
| Record name | 4,4′-Dimethoxybenzoin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119528 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Anisoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8504 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Anisoin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 2-hydroxy-1,2-bis(4-methoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Dimethoxybenzoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-anisoin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

